1-(2-amino-5-bromophenyl)ethan-1-ol

Synthetic methodology Process chemistry Reduction selectivity

Researchers requiring a stereogenic secondary alcohol for asymmetric synthesis should procure 1-(2-amino-5-bromophenyl)ethan-1-ol (CAS 865670-75-3) instead of achiral primary alcohol analogs. This compound solves the challenge of introducing chirality while retaining a para-bromo substituent for downstream diversification. - Chiral α-methyl alcohol center enables enantioselective synthesis and oxazaborolidine catalyst derivation; achiral analogs cannot provide stereochemical induction. - Para-bromo handle preserved through synthesis (93% reduction yield), ready for Pd-catalyzed cross-coupling in drug-like space (LogP 1.21). - Directly exemplified in patent US3574211A for analgesic 1-(amino-monohalo-phenyl)-2-amino-alkanols; bromine identity selected over chloro/iodo alternatives.

Molecular Formula C8H10BrNO
Molecular Weight 216.1
CAS No. 865670-75-3
Cat. No. B6203440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-amino-5-bromophenyl)ethan-1-ol
CAS865670-75-3
Molecular FormulaC8H10BrNO
Molecular Weight216.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral Amino Alcohol Building Block Overview


1-(2-Amino-5-bromophenyl)ethan-1-ol (CAS 865670-75-3), also indexed as Benzenemethanol, 2-amino-5-bromo-α-methyl-, is a brominated aromatic amino alcohol with the molecular formula C8H10BrNO and a molecular weight of 216.08 g/mol . The compound features a chiral secondary alcohol center on the benzylic carbon, an ortho-amino group, and a para-bromo substituent, classifying it as a 1,2-amino alcohol derivative with a LogP of 1.21 . It is commercially available as a pharmaceutical intermediate and research chemical, with standard purities of 95% to 98% from major suppliers, and is typically synthesized via reduction of the corresponding ketone, 1-(2-amino-5-bromophenyl)ethanone, in 93% yield using sodium borohydride .

Why Generic Substitution with C8H10BrNO Isomers Fails


Compounds sharing the C8H10BrNO formula—such as the primary alcohol analog (2-amino-5-bromophenyl)methanol (CAS 20712-12-3), the regioisomeric phenol (S)-2-(1-aminoethyl)-5-bromophenol (CAS 1213459-55-2), and the chloro-analog 1-(2-amino-5-chlorophenyl)ethan-1-ol—exhibit fundamentally different hydrogen-bonding capacities, steric profiles, and reactivity patterns due to variations in the alcohol substitution degree, the amino/alcohol positional relationship, and the halogen identity . These structural differences are amplified when the target is employed in asymmetric synthesis or as a chiral building block, where the α-methyl secondary alcohol center of 865670-75-3 introduces stereochemical complexity absent in the primary alcohol analog, directly affecting both enantioselectivity outcomes and the physicochemical properties (LogP = 1.21 for 865670-75-3 vs. an estimated LogP ~0.8 for the primary alcohol analog) that govern downstream partitioning in biological systems . Generic substitution therefore risks both synthetic failure and misleading structure-activity relationship (SAR) interpretation, as quantified in the following section.

Quantitative Differentiation Evidence


Synthetic Yield and Bromine Retention

The NaBH₄-mediated reduction of the shared ketone precursor 1-(2-amino-5-bromophenyl)ethanone (CAS 29124-56-9) delivers the target secondary alcohol 1-(2-amino-5-bromophenyl)ethan-1-ol in 93% isolated yield under standard conditions (NaBH₄, MeOH, 25°C, 2 h), with the bromine substituent retained intact . In contrast, more forcing reduction conditions or the use of stronger hydride reagents (e.g., LiAlH₄) can lead to competitive de-bromination, producing the des-bromo analog 1-(2-aminophenyl)ethanol as a contaminant, reducing the effective yield of the brominated target to below 70% and necessitating additional purification . This 93% yield under mild conditions, with full bromine retention, provides a robust procurement specification absent in the primary alcohol analog (2-amino-5-bromophenyl)methanol, which requires a different synthetic route starting from 2-amino-5-bromobenzoic acid .

Synthetic methodology Process chemistry Reduction selectivity

Lipophilicity Differentiation vs. Primary Alcohol

The target compound 1-(2-amino-5-bromophenyl)ethan-1-ol has an experimentally validated LogP of 1.21, reflecting the contribution of the α-methyl group to lipophilicity . The primary alcohol analog, (2-amino-5-bromophenyl)methanol (CAS 20712-12-3), lacks this methyl substituent and is predicted to have a LogP of approximately 0.79–0.85 (ACD/Labs predicted, C7H8BrNO), representing a ΔLogP of approximately +0.4 units . An increase of 0.4 LogP units corresponds to an approximately 2.5-fold higher predicted octanol-water partition coefficient, which can materially influence membrane permeability, protein binding, and metabolic stability in biological assays. For medicinal chemistry programs, this LogP difference may determine whether a compound meets lead-like criteria (typically LogP <3) with adequate permeability, or falls short on either parameter.

Physicochemical property LogP Drug-likeness Permeability

Chiral Center for Enantioselective Synthesis

1-(2-Amino-5-bromophenyl)ethan-1-ol possesses a single stereogenic center at the α-carbon (benzylic alcohol position), making it a valuable chiral building block for asymmetric synthesis and chiral auxiliary applications . The primary alcohol analog, (2-amino-5-bromophenyl)methanol (CAS 20712-12-3), is achiral and cannot serve this purpose. In pharmaceutical development, the (R)- and (S)-enantiomers of chiral amino alcohols frequently display differential biological activity; for example, the enantiopure (S)-2-(1-aminoethyl)-5-bromophenol (CAS 1213459-55-2) is sold as a discrete chiral building block at a premium, while the racemic mixture or the achiral primary alcohol are substantially less valuable for target-enantiomer synthesis . The presence of both the amino group (for derivatization) and the chiral alcohol (for stereochemical induction) on adjacent carbons creates a 1,2-amino alcohol motif commonly exploited in oxazaborolidine catalysts and chiral ligands.

Chiral building block Asymmetric synthesis Enantioselectivity

Commercial Purity and Supplier Benchmarking

The target compound 1-(2-amino-5-bromophenyl)ethan-1-ol is available from multiple suppliers at standardized purities of 95% (Bidepharm, with batch-specific NMR, HPLC, and GC reports) and 98% (Leyan, with batch-specific purity certificates) . In contrast, the chloro-analog 1-(2-amino-5-chlorophenyl)ethan-1-ol (CAS 1206981-55-6) is only sparsely listed in commercial catalogs, and the fluoro-analog 1-(2-amino-5-fluorophenyl)ethan-1-ol does not appear to have a well-established CAS registry or commercial supply chain . The bromo substituent uniquely balances synthetic accessibility (via electrophilic bromination of the aniline precursor) with sufficient reactivity for downstream cross-coupling (Suzuki, Buchwald-Hartwig, Ullmann), whereas the chloro analog is less reactive toward oxidative addition, and the iodo analog, while more reactive, suffers from greater cost and lower stability.

Quality control Purity specification Procurement reliability

Priority Application Scenarios


Chiral Building Block for Pharmaceutical Intermediates

The chiral secondary alcohol center of 1-(2-amino-5-bromophenyl)ethan-1-ol (CAS 865670-75-3) makes it directly applicable in the synthesis of enantiopure pharmaceutical intermediates. As established in Evidence Item 3, the compound's 1,2-amino alcohol motif with a stereogenic α-carbon enables its use as a chiral auxiliary or as a precursor to oxazaborolidine-type catalysts. Researchers pursuing target-enantiomer synthesis should prioritize this compound over the achiral primary alcohol analog (CAS 20712-12-3), which cannot provide stereochemical induction . The ortho-amino group can be selectively protected or derivatized while preserving the benzylic alcohol stereochemistry.

Cross-Coupling Substrate for Library Synthesis

The para-bromo substituent on the aromatic ring provides a reliable handle for palladium-catalyzed cross-coupling reactions. The 93% synthetic yield from the ketone precursor, with full bromine retention (Evidence Item 1), ensures that this reactive site is preserved for downstream diversification . The LogP of 1.21 (Evidence Item 2) places the compound and its coupled products within favorable drug-like physicochemical space. This scenario is particularly relevant for medicinal chemistry groups synthesizing libraries of biaryl or aryl-amine analogs where the amino and hydroxyl groups serve as additional diversification points.

Analgesic Pharmacophore Intermediate

Patent US3574211A explicitly describes 1-(2'-amino-5'-bromophenyl)-2-diethylamino-ethanol, a direct derivative of the target compound, as part of a series of 1-(amino-monohalo-phenyl)-2-amino-alkanols claimed as analgesics [1]. The bromo substituent at the 5-position was specifically exemplified (Example 10), indicating that this halogen identity was selected over chloro and iodo alternatives for synthetic or pharmacological reasons. Industrial and academic groups exploring this analgesic pharmacophore should therefore procure the bromo-substituted intermediate rather than attempting to substitute with the less-documented chloro or fluoro analogs.

Quality-Controlled Process Chemistry Intermediate

For process chemists scaling up reactions, the availability of 1-(2-amino-5-bromophenyl)ethan-1-ol from multiple suppliers at 95–98% purity with batch-specific QC documentation (NMR, HPLC, GC) as confirmed in Evidence Item 4, provides a reliable starting material for process development . The reproducible 93% reduction yield from the ketone precursor further supports cost modeling and route scouting. This combination of documented purity and predictable synthetic performance makes the compound suitable as a reference standard in analytical method development—a role less reliably filled by the scarce chloro and fluoro analogs .

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